N-(3-acetylphenyl)-2-ethylbutanamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-ethylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-4-11(5-2)14(17)15-13-8-6-7-12(9-13)10(3)16/h6-9,11H,4-5H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYHSIUVRMKXGFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=CC(=C1)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic and Structural Elucidation of N 3 Acetylphenyl 2 Ethylbutanamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
The predicted ¹H NMR spectrum of N-(3-acetylphenyl)-2-ethylbutanamide would exhibit distinct signals corresponding to each unique proton environment. The chemical shifts are influenced by the electron density around the protons, with electron-withdrawing groups causing a downfield shift (higher ppm) and electron-donating groups causing an upfield shift (lower ppm).
The aromatic region would show complex splitting patterns characteristic of a 1,3-disubstituted benzene (B151609) ring. The protons on the 2-ethylbutanamide (B1267559) side chain would appear in the aliphatic region, with their multiplicities (singlet, doublet, triplet, etc.) determined by the number of neighboring protons, following the n+1 rule.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H (Amide N-H) | 8.0 - 9.0 | Singlet (broad) | - |
| H (Aromatic, C2-H) | ~7.9 | Singlet or Triplet (fine) | ~1.5-2.0 |
| H (Aromatic, C6-H) | ~7.8 | Doublet of Doublets | ~7.8, 1.5 |
| H (Aromatic, C4-H) | ~7.7 | Doublet of Doublets | ~7.8, 1.5 |
| H (Aromatic, C5-H) | ~7.4 | Triplet | ~7.8 |
| H (Acetyl CH₃) | ~2.6 | Singlet | - |
| H (Methine, Cα-H) | ~2.2 | Quintet | ~7.0 |
| H (Methylene, Cβ-CH₂) | 1.6 - 1.8 | Multiplet | ~7.0, 7.5 |
| H (Methyl, Cγ-CH₃) | ~0.9 | Triplet | ~7.5 |
Note: These are estimated values. Actual chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.
The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts are indicative of the type of carbon (aliphatic, aromatic, carbonyl).
The spectrum is expected to show two signals in the carbonyl region, one for the amide and one for the ketone. The aromatic region would display six distinct signals for the benzene ring carbons, and the aliphatic region would show signals for the carbons of the 2-ethylbutanamide group.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C (Amide C=O) | ~175 |
| C (Ketone C=O) | ~198 |
| C (Aromatic, C1-N) | ~139 |
| C (Aromatic, C3-C=O) | ~138 |
| C (Aromatic, C5) | ~129 |
| C (Aromatic, C6) | ~125 |
| C (Aromatic, C2) | ~122 |
| C (Aromatic, C4) | ~120 |
| C (Methine, Cα) | ~50 |
| C (Acetyl CH₃) | ~27 |
| C (Methylene, Cβ) | ~26 |
| C (Methyl, Cγ) | ~11 |
Note: These are estimated values and can be influenced by solvent and other experimental factors.
To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are invaluable.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Cross-peaks would be expected between the methine proton (Cα-H) and the adjacent methylene (B1212753) protons (Cβ-CH₂), and between the methylene protons and the terminal methyl protons (Cγ-CH₃). In the aromatic region, correlations between adjacent protons (e.g., H-4 with H-5, H-5 with H-6) would confirm their positions on the ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would be used to definitively assign each carbon signal to its attached proton(s). For example, the signal for the Cα methine proton would correlate with the Cα carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity of the entire molecule. Key expected correlations would include:
The amide proton (N-H) to the amide carbonyl carbon and the aromatic C1 carbon.
The acetyl methyl protons to the ketone carbonyl carbon and the aromatic C3 carbon.
The aromatic C2-H proton to the C1, C3, and C4 carbons.
The Cα-H proton to the amide carbonyl carbon and the Cβ carbons.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations (stretching and bending). The predicted IR spectrum of this compound would show characteristic absorption bands for the amide and ketone functional groups, as well as for the aromatic ring and aliphatic chains.
Predicted IR Absorption Bands
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch | Secondary Amide | 3300 - 3100 (broad) |
| C-H Stretch (sp²) | Aromatic Ring | 3100 - 3000 |
| C-H Stretch (sp³) | Aliphatic Chains | 3000 - 2850 |
| C=O Stretch | Ketone | 1690 - 1670 |
| C=O Stretch (Amide I) | Secondary Amide | 1680 - 1640 |
| N-H Bend (Amide II) | Secondary Amide | 1570 - 1515 |
| C=C Stretch | Aromatic Ring | 1600 - 1450 |
Mass Spectrometry (MS) for Molecular Formula Verification and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. The molecular formula of this compound is C₁₄H₁₉NO₂, giving it a molecular weight of approximately 233.31 g/mol .
In an electron ionization (EI) mass spectrum, the molecule would be expected to produce a molecular ion peak (M⁺) at m/z 233. The fragmentation pattern would likely involve characteristic cleavages, such as alpha-cleavage adjacent to the carbonyl groups and the loss of neutral fragments.
Predicted Key Mass Fragments
| m/z | Proposed Fragment Structure / Loss |
| 233 | [M]⁺ (Molecular Ion) |
| 218 | [M - CH₃]⁺ |
| 190 | [M - COCH₃]⁺ |
| 162 | [M - CH(CH₂CH₃)₂]⁺ |
| 120 | [H₂NC₆H₄COCH₃]⁺ |
| 85 | [COC(CH)(CH₂CH₃)₂]⁺ |
| 43 | [COCH₃]⁺ |
X-ray Crystallography for Solid-State Structural Determination (If applicable)
X-ray crystallography is a technique used to determine the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions in the solid state.
As of this writing, there is no publicly available crystal structure data for this compound in crystallographic databases. Therefore, a definitive analysis of its solid-state structure is not possible.
Chemical Reactivity and Transformation Studies of N 3 Acetylphenyl 2 Ethylbutanamide
Reactivity of the Amide Linkage in N-(3-Acetylphenyl)-2-Ethylbutanamide
The amide bond in this compound, while relatively stable due to resonance delocalization of the nitrogen lone pair into the carbonyl group, is susceptible to several key reactions. chinesechemsoc.org Its reactivity is a focal point for modifying the core structure of the molecule.
The cleavage of the amide bond in this compound to yield 3-aminoacetophenone and 2-ethylbutanoic acid can be achieved under both acidic and basic conditions. The mechanism and kinetics of this hydrolysis are influenced by the reaction environment.
Under acidic conditions, the hydrolysis of aromatic amides like this compound typically proceeds through an A-2 mechanism in dilute acid, involving a rate-determining attack of water on the protonated amide. rsc.orgrsc.org In highly concentrated acids, a shift to an A-1 mechanism, characterized by the unimolecular dissociation of the protonated amide, may be observed. rsc.orgrsc.org The acetyl group at the meta position is a deactivating, meta-directing substituent, which can influence the electronic properties of the phenyl ring and, consequently, the rate of hydrolysis. msu.edu
Basic hydrolysis occurs via nucleophilic acyl substitution, where a hydroxide (B78521) ion attacks the amide carbonyl carbon. This process is generally irreversible as the final step involves an acid-base reaction, forming a carboxylate salt and the amine. patsnap.com
Below is a table summarizing the expected kinetic parameters for the hydrolysis of this compound, based on studies of structurally similar substituted acetanilides. rsc.org
| Condition | Proposed Mechanism | Rate Determining Step | Expected Kinetic Order | Influence of Substituents |
| Dilute Acid (e.g., <65% H₂SO₄) | A-2 (Bimolecular) | Attack of water on the protonated amide | First-order in substrate and acid | Electron-withdrawing groups on the phenyl ring generally decrease the rate by destabilizing the protonated intermediate. rsc.org |
| Concentrated Acid (e.g., >70% H₂SO₄) | A-1 (Unimolecular) | Dissociation of the protonated amide | First-order in substrate | Less sensitive to substituent electronic effects compared to the A-2 mechanism. rsc.orgrsc.org |
| Basic (e.g., aqueous NaOH) | BAC2 (Bimolecular) | Attack of hydroxide ion on the carbonyl carbon | First-order in substrate and base | Electron-withdrawing groups on the phenyl ring increase the rate by making the carbonyl carbon more electrophilic. |
The amide carbonyl of this compound can be reduced to either an amine or an alcohol, depending on the reducing agent and reaction conditions.
The most common transformation is the reduction of the amide to the corresponding secondary amine, N-(3-acetylphenyl)-2-ethylbutane-1-amine. This is typically accomplished using powerful hydride reagents like lithium aluminum hydride (LiAlH₄). numberanalytics.commasterorganicchemistry.com The mechanism involves the initial addition of a hydride to the carbonyl carbon, followed by the elimination of an aluminate species to form an iminium ion intermediate, which is then further reduced by another hydride equivalent. masterorganicchemistry.comchemistrysteps.com Other reagents, such as catalytic hydrosilylation with cobalt complexes, have also been developed for the reduction of secondary amides. rsc.org
Alternatively, the amide can be reduced to an alcohol, 3-(1-(2-ethylbutanamido)ethyl)phenol, via selective C-N bond cleavage. This less common transformation can be achieved using reagents like samarium(II) iodide (SmI₂) in the presence of an amine and water, which proceeds through a single electron transfer mechanism. nih.gov
The following table outlines common reduction methods applicable to the amide group.
| Reagent(s) | Product Type | Typical Conditions | Notes |
| Lithium Aluminum Hydride (LiAlH₄) | Secondary Amine | 1. THF, reflux; 2. H₂O workup | A powerful and common reagent for amide reduction. masterorganicchemistry.com |
| Borane (BH₃) or its complexes | Secondary Amine | THF, reflux | Can be an alternative to LiAlH₄, sometimes offering different selectivity. |
| Catalytic Hydrosilylation (e.g., Co-complexes, PMHS) | Secondary Amine | Organic solvent, heat | Milder conditions compared to metal hydrides. rsc.org |
| Samarium(II) Iodide (SmI₂)/Amine/H₂O | Alcohol | Room temperature | Achieves selective C-N bond cleavage instead of the more typical C-O cleavage. nih.gov |
The presence of a hydrogen atom on the amide nitrogen allows for various functionalization reactions. These transformations are valuable for creating a library of related compounds. N-alkylation can be achieved by treating this compound with a strong base (e.g., NaH) to form the corresponding amidate anion, followed by reaction with an alkyl halide.
More advanced methods involve the direct functionalization of C-H bonds directed by the amide group. For instance, amidyl radicals can be generated from the N-H bond, which can then trigger site-selective intramolecular C(sp³)-H bond functionalization to form heterocyclic structures. researchgate.net Furthermore, various coupling reactions can be employed to form N-aryl or other N-substituted derivatives, expanding the structural diversity of the parent molecule. nih.govnih.gov
The table below lists potential derivatization reactions at the amide nitrogen.
| Reaction Type | Reagents | Product | Comments |
| N-Alkylation | 1. Strong base (e.g., NaH); 2. Alkyl halide (R-X) | N-alkylated tertiary amide | Classic method for forming C-N bonds at the amide nitrogen. |
| N-Acylation | 1. Base; 2. Acyl chloride or anhydride (B1165640) (RCOCl) | N-acylated imide | Introduces a second acyl group onto the nitrogen. |
| N-Arylation | Copper or Palladium catalyst, Aryl halide/boronic acid | N-arylated tertiary amide | Transition-metal-catalyzed cross-coupling reaction. nih.govorganic-chemistry.org |
| Hofmann-Löffler-Freytag type reactions | Photochemical or radical conditions | Heterocyclic compounds | Involves intramolecular hydrogen abstraction by a nitrogen-centered radical. researchgate.net |
Reactivity of the Acetyl Group on the Phenyl Moiety
The acetyl group is a ketone, and its reactivity is characteristic of aromatic ketones like acetophenone (B1666503). It provides a second major site for chemical modification through reactions at the carbonyl group and the adjacent alpha-carbon.
The carbonyl of the acetyl group can undergo nucleophilic addition and related reactions.
Reduction to Alcohol: The acetyl group can be selectively reduced to a secondary alcohol, 1-(3-(2-ethylbutanamido)phenyl)ethanol, without affecting the amide group, using milder reducing agents like sodium borohydride (B1222165) (NaBH₄). nih.gov This transformation is significant as it introduces a new chiral center. Enantioselective reduction can be achieved using chiral catalysts or biocatalytic methods, employing enzymes like ketoreductases (KREDs) or whole-cell systems from organisms such as Pichia glucozyma or Lens culinaris. rsc.orgtandfonline.com These biocatalytic reductions can produce either the (R) or (S)-alcohol with high enantiomeric excess. tandfonline.com
Olefination: The carbonyl group can be converted into a carbon-carbon double bond through olefination reactions. The Wittig reaction, using a phosphorus ylide (Ph₃P=CHR), is a classic method for this transformation. Another approach is the Horner-Wadsworth-Emmons reaction, which often provides better control over the stereochemistry of the resulting alkene. More recent methods include transition-metal-catalyzed olefinations, such as Ru(II)-catalyzed Heck-type reactions with allyl sulfones, which can functionalize the ortho C-H bond adjacent to the ketone under the direction of the carbonyl group. acs.org
The following table summarizes key transformations of the acetyl carbonyl group.
| Transformation | Reagents/Method | Product | Key Features |
| Reduction (achiral) | Sodium Borohydride (NaBH₄) in MeOH/EtOH | Secondary alcohol | Selective for the ketone over the amide. nih.gov |
| Reduction (enantioselective) | Biocatalysts (e.g., Lens culinaris, KREDs) | Chiral (R) or (S)-alcohol | Provides access to optically active products with high enantiomeric excess. rsc.orgtandfonline.com |
| Wittig Olefination | Phosphorus ylide (R'₂C=PPh₃) | Alkene | A versatile and widely used method for C=C bond formation. |
| Horner-Wadsworth-Emmons Olefination | Phosphonate carbanion | Alkene | Often provides (E)-alkenes with high selectivity. |
| Heck-type Olefination | Ru(II) catalyst, allyl sulfone | Ortho-olefinated ketone | C-H activation strategy that modifies the aromatic ring adjacent to the acetyl group. acs.org |
The methyl group adjacent to the acetyl carbonyl (the alpha-carbon) contains acidic protons. libretexts.org Deprotonation by a suitable base leads to the formation of a resonance-stabilized enolate anion. masterorganicchemistry.comegyankosh.ac.in This enolate is a potent nucleophile and can react with a variety of electrophiles, enabling the formation of new carbon-carbon bonds at the alpha-position. msu.edulibretexts.org
The formation of the enolate is a key step in reactions such as alpha-alkylation, where the enolate reacts with an alkyl halide. ubc.ca Another important reaction is the aldol (B89426) condensation, where the enolate adds to another carbonyl compound (including another molecule of this compound itself, in a self-condensation) to form a β-hydroxy ketone, which can subsequently dehydrate to an α,β-unsaturated ketone. ubc.ca
The table below details common reactions involving the enolate of the acetyl group.
| Reaction Type | Electrophile | Reagents | Product |
| Alpha-Alkylation | Alkyl halide (R-X) | Strong, non-nucleophilic base (e.g., LDA), followed by R-X | α-Alkyl ketone |
| Aldol Addition | Aldehyde or Ketone (R'COR'') | Catalytic acid or base (e.g., NaOH, H⁺) | β-Hydroxy ketone |
| Claisen-Schmidt Condensation | Aromatic aldehyde (Ar-CHO) | Base (e.g., NaOH) | α,β-Unsaturated ketone (chalcone derivative) |
| Alpha-Halogenation | Halogen (X₂) | Acid or base catalyst | α-Halo ketone |
Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Ring
The reactivity of the phenyl ring in this compound towards aromatic substitution reactions is governed by the electronic properties of its two substituents: the acetyl group (-COCH₃) and the N-2-ethylbutanoyl group (-NHCO-CH(CH₂CH₃)₂). These substituents influence both the rate of reaction and the regioselectivity of incoming electrophiles or nucleophiles.
The acetyl group is a meta-directing deactivator of the phenyl ring for electrophilic aromatic substitution. This is due to its electron-withdrawing nature, which is a result of both inductive effects and resonance. The carbonyl carbon of the acetyl group is electron-deficient and withdraws electron density from the aromatic ring, making it less susceptible to attack by electrophiles.
Conversely, the N-2-ethylbutanoyl group is an ortho-, para-directing activator. The nitrogen atom's lone pair of electrons can be delocalized into the phenyl ring through resonance, increasing the electron density at the ortho and para positions. This makes the ring more nucleophilic and therefore more reactive towards electrophiles at these positions.
When both an activating and a deactivating group are present on a benzene (B151609) ring, the activating group typically governs the regioselectivity of the substitution. Therefore, in the case of this compound, the N-2-ethylbutanoyl group will direct incoming electrophiles to the positions ortho and para to it.
Nucleophilic aromatic substitution (SNAr) reactions, on the other hand, generally require the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group. nih.govmasterorganicchemistry.com The acetyl group on this compound is a moderate deactivator, and there is no inherent leaving group on the phenyl ring. Therefore, nucleophilic aromatic substitution is not expected to occur under standard conditions. For such a reaction to take place, a leaving group (such as a halogen) would need to be introduced to the ring, and even then, the reaction would likely require harsh conditions due to the presence of only one deactivating group.
The following table summarizes the predicted outcomes for various electrophilic aromatic substitution reactions on this compound, based on the directing effects of the substituents.
| Reaction | Reagents | Predicted Major Product(s) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | N-(3-acetyl-4-nitrophenyl)-2-ethylbutanamide and N-(3-acetyl-6-nitrophenyl)-2-ethylbutanamide |
| Bromination | Br₂, FeBr₃ | N-(3-acetyl-4-bromophenyl)-2-ethylbutanamide and N-(3-acetyl-6-bromophenyl)-2-ethylbutanamide |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | N-(3,4-diacetylphenyl)-2-ethylbutanamide and N-(3,6-diacetylphenyl)-2-ethylbutanamide |
Stereochemical Stability and Inversion at the Chiral Center
This compound possesses a single chiral center at the carbon atom of the 2-ethylbutanoyl moiety, specifically the carbon bonded to the nitrogen, the carbonyl group, the ethyl group, and a hydrogen atom. The presence of this stereocenter means that the compound can exist as a pair of enantiomers.
The stereochemical stability of this chiral center is generally high under normal conditions. Carbon-centered chirality is typically stable, and spontaneous inversion (racemization) does not readily occur. The energy barrier for the inversion of a tetrahedral carbon stereocenter is substantial, requiring the breaking and reforming of covalent bonds.
However, under certain chemical conditions, racemization can be induced. For instance, in the presence of a strong base, the proton alpha to the carbonyl group could potentially be abstracted to form an enolate. If the chiral center is also the alpha-carbon, this would lead to a loss of stereochemical information as the enolate is planar. In the case of this compound, the chiral center is indeed alpha to the carbonyl group of the amide. Therefore, treatment with a strong base could lead to racemization.
The rate of this base-catalyzed racemization would depend on several factors, including the strength of the base, the temperature, and the solvent. The following hypothetical data illustrates the potential for racemization under different basic conditions.
| Base | Temperature (°C) | Time (h) | Enantiomeric Excess (%) |
|---|---|---|---|
| Sodium Hydroxide (1M) | 25 | 24 | 95 |
| Sodium Hydroxide (1M) | 80 | 6 | 60 |
| Sodium Ethoxide in Ethanol | 25 | 12 | 80 |
| Sodium Ethoxide in Ethanol | 78 | 2 | 30 |
It is important to note that while the chiral center in the 2-ethylbutanoyl group is a carbon atom, molecules containing chiral nitrogen atoms can undergo pyramidal inversion, which can lead to racemization if the nitrogen is the sole stereocenter. msu.edu However, in this compound, the nitrogen atom of the amide is trigonal planar due to resonance with the adjacent carbonyl group and is therefore not a stereocenter.
Theoretical and Computational Chemistry of N 3 Acetylphenyl 2 Ethylbutanamide
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental in understanding the electronic structure of a molecule. For N-(3-acetylphenyl)-2-ethylbutanamide, methods like Density Functional Theory (DFT) can provide insights into its electronic properties. A typical approach would involve geometry optimization using a functional such as B3LYP with a basis set like 6-311G(d,p). researchgate.net Such calculations can elucidate the distribution of electrons and identify reactive sites within the molecule.
The molecular electrostatic potential (MEP) map is a valuable tool derived from these calculations, indicating regions susceptible to electrophilic and nucleophilic attack. researchgate.net For this compound, the oxygen atoms of the acetyl and amide groups would be expected to be regions of high negative potential, making them likely sites for electrophilic interaction. Conversely, the hydrogen atom of the amide group would exhibit a positive potential.
Natural Bond Orbital (NBO) analysis can further detail the electronic structure by studying charge delocalization and intramolecular interactions. researchgate.net Key electronic parameters that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability.
Table 1: Hypothetical Electronic Properties of this compound Calculated using DFT/B3LYP/6-311G(d,p)
| Parameter | Hypothetical Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
Conformational Analysis and Energy Minimization Studies
The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the most stable arrangements of the atoms in space, known as conformers. This is typically achieved by systematically rotating the rotatable bonds and calculating the potential energy of each resulting structure.
A common workflow for conformational analysis involves an initial broad search using molecular mechanics methods, followed by geometry optimization of the low-energy conformers using more accurate quantum chemical methods like DFT. scispace.comscispace.com For this compound, key rotatable bonds would be around the amide linkage and the ethylbutanamide side chain. The relative energies of the different conformers can be used to determine their population at a given temperature using the Boltzmann distribution.
Table 2: Hypothetical Relative Energies of Potential Conformers of this compound
| Conformer | Dihedral Angle (°)(C-N-C=O) | Dihedral Angle (°)(N-C-C-C) | Relative Energy (kcal/mol) |
|---|---|---|---|
| 1 | 180 (trans) | 60 (gauche) | 0.00 |
| 2 | 180 (trans) | 180 (anti) | 0.75 |
| 3 | 0 (cis) | 60 (gauche) | 3.20 |
Prediction of Spectroscopic Parameters (e.g., NMR, IR)
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization. nih.govchemrxiv.org
Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the vibrational frequencies obtained after geometry optimization. arxiv.org The frequencies are often scaled by an empirical factor to better match experimental data due to the harmonic approximation used in the calculations. arxiv.org For this compound, characteristic vibrational modes would include the N-H stretch, C=O stretches of the amide and ketone, and aromatic C-H stretches.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a valuable application of computational chemistry. github.io The GIAO (Gauge-Including Atomic Orbital) method within DFT is commonly used for this purpose. github.io Calculations are typically performed on the optimized geometry, and the computed chemical shifts are often referenced to a standard like tetramethylsilane (B1202638) (TMS). zenodo.org It is also possible to average the chemical shifts over several low-energy conformers, weighted by their Boltzmann population, to obtain a more accurate prediction. github.io
Table 3: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopic Parameter | Functional Group | Predicted Value |
|---|---|---|
| IR Frequency (cm⁻¹) | N-H stretch | 3350 |
| C=O stretch (amide) | 1680 | |
| C=O stretch (ketone) | 1710 | |
| ¹H NMR Chemical Shift (ppm) | N-H proton | 8.5 |
| Acetyl protons | 2.6 | |
| Aromatic protons | 7.5 - 8.2 | |
| ¹³C NMR Chemical Shift (ppm) | C=O (amide) | 170 |
| C=O (ketone) | 198 |
Reaction Mechanism Elucidation for Transformations Involving this compound
Quantum chemical calculations can be employed to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, transition states can be located, and activation energies can be calculated. sci-hub.se This information provides a detailed understanding of the reaction pathway and can help in optimizing reaction conditions.
For instance, the hydrolysis of the amide bond in this compound could be studied computationally. This would involve modeling the approach of a water molecule or a hydroxide (B78521) ion, the formation of a tetrahedral intermediate, and the subsequent breaking of the C-N bond. The calculated energy barriers for each step would reveal the rate-determining step of the reaction. Similarly, reactions involving the acetyl group, such as reduction or oxidation, could also be explored mechanistically.
In Silico Design Principles for Related Amide Structures
The principles of in silico design can be applied to create novel amide structures related to this compound with desired properties. nih.govresearchgate.net This process often involves creating a library of virtual compounds by systematically modifying the parent structure and then using computational methods to predict their properties.
For example, if the goal is to design related amides with specific biological activity, molecular docking studies could be performed to predict how well the designed molecules bind to a target protein. nih.govresearchgate.net Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of the amides with their activity.
Key design principles for related amide structures could include:
Modification of the acyl group: Replacing the 2-ethylbutanoyl group with other aliphatic or aromatic acyl groups to modulate lipophilicity and steric interactions.
Substitution on the phenyl ring: Introducing various substituents on the phenyl ring to alter electronic properties and create new interaction points.
Isosteric replacement: Replacing the amide linkage with other functional groups that have similar steric and electronic properties to explore different chemical spaces.
By applying these computational approaches, it is possible to rationally design new molecules with potentially enhanced properties, thereby accelerating the discovery process.
Derivative Synthesis and Structural Modification of N 3 Acetylphenyl 2 Ethylbutanamide
Systematic Modification of the Phenyl Ring
The phenyl ring of N-(3-acetylphenyl)-2-ethylbutanamide offers several positions for substitution, allowing for the systematic alteration of its electronic and steric properties. The acetyl group at the meta-position directs electrophilic aromatic substitution to the ortho and para positions relative to itself. However, the amide group is an ortho, para-director and an activating group. The interplay of these two substituents governs the regioselectivity of further reactions.
Electrophilic Aromatic Substitution:
Common electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation can introduce a variety of functional groups onto the phenyl ring. The precise location of substitution would be influenced by the directing effects of both the acetyl and the amide groups.
Modification of the Acetyl Group:
The acetyl group itself is a versatile handle for a range of chemical transformations.
Reduction: The ketone can be reduced to a secondary alcohol (e.g., using sodium borohydride) or fully reduced to an ethyl group (e.g., through Wolff-Kishner or Clemmensen reduction).
Oxidation: The acetyl group can be oxidized to a carboxylic acid group (e.g., via the haloform reaction).
Condensation Reactions: The carbonyl group can undergo condensation reactions with various nucleophiles, such as hydrazines to form hydrazones, or hydroxylamine (B1172632) to form oximes. These reactions are foundational for the synthesis of various heterocyclic derivatives.
A general representation of these modifications is presented in the table below.
| Modification Type | Reagents and Conditions | Resulting Functional Group |
| Nitration | HNO₃, H₂SO₄ | Nitro group (-NO₂) |
| Halogenation | X₂ (X=Cl, Br), Lewis Acid | Halogen (-Cl, -Br) |
| Reduction of Acetyl | NaBH₄ or LiAlH₄ | Secondary alcohol (-CH(OH)CH₃) |
| Oxidation of Acetyl | I₂, NaOH (Haloform reaction) | Carboxylic acid (-COOH) |
| Hydrazone formation | H₂NNH₂, acid catalyst | Hydrazone (-C(=NNH₂)CH₃) |
Derivatization of the 2-Ethylbutanamide (B1267559) Chain
The 2-ethylbutanamide chain provides additional opportunities for structural diversification. Modifications can be targeted at the amide linkage or the alkyl chain.
N-Alkylation and N-Arylation:
The hydrogen atom on the amide nitrogen can be substituted with various alkyl or aryl groups. This can be achieved through reaction with alkyl halides or aryl halides under basic conditions. Such modifications can influence the conformation and reactivity of the amide bond.
Modification of the Alkyl Chain:
While the 2-ethylbutanoyl group is relatively inert, functionalization can be achieved through radical halogenation followed by nucleophilic substitution. However, this approach often lacks selectivity. A more controlled method would involve synthesizing analogs with pre-functionalized acyl chains and then coupling them with 3-aminoacetophenone. For instance, using an acyl chloride with a terminal double bond or a protected hydroxyl group would introduce reactive handles for further derivatization.
Amide Bond Cleavage and Reformation:
Hydrolysis of the amide bond, typically under acidic or basic conditions, would yield 3-aminoacetophenone and 2-ethylbutanoic acid. This allows for the synthesis of a wide array of analogs by re-acylating the 3-aminoacetophenone with different acyl chlorides or carboxylic acids.
The following table summarizes potential derivatizations of the amide chain.
| Modification Site | Reaction Type | Potential Reagents | Resulting Structure |
| Amide Nitrogen | N-Alkylation | Alkyl halide, Base | N-alkyl-N-(3-acetylphenyl)-2-ethylbutanamide |
| Amide Nitrogen | N-Arylation | Aryl halide, Catalyst | N-aryl-N-(3-acetylphenyl)-2-ethylbutanamide |
| Amide Bond | Hydrolysis | H₃O⁺ or OH⁻ | 3-Aminoacetophenone + 2-Ethylbutanoic acid |
| Alkyl Chain | Synthesis of Analogs | Functionalized acyl chlorides | N-(3-acetylphenyl)-2-ethyl(functionalized)butanamide |
Cyclization Reactions Leading to Novel Heterocyclic Systems
The structure of this compound contains functionalities that can be exploited to construct various heterocyclic rings. These reactions often involve the acetyl group and either the amide nitrogen or an ortho position on the phenyl ring.
Synthesis of Quinolines:
A classic approach to quinoline (B57606) synthesis is the Friedländer annulation, which involves the condensation of an ortho-aminoaryl ketone with a compound containing a reactive methylene (B1212753) group adjacent to a carbonyl. While the parent compound is not an ortho-aminoaryl ketone, derivatives where a nitro group is introduced ortho to the amide and subsequently reduced to an amine would be suitable precursors for this reaction.
Synthesis of Indoles:
The Fischer indole (B1671886) synthesis is a powerful method for constructing the indole ring system from a phenylhydrazine (B124118) and an aldehyde or ketone. The acetyl group of this compound can serve as the ketone component in this reaction, leading to the formation of indole derivatives.
Synthesis of Oxazoles and other Heterocycles:
Recent advances in synthetic methodology have demonstrated the cyclization of propargylic amides to form oxazoles. researchgate.net By analogy, if a propargyl group were incorporated into the this compound structure, for instance by N-alkylation with propargyl bromide, subsequent cyclization could yield oxazole (B20620) derivatives. Other metal-free cyclization strategies, such as Umpolung cyclization, could also be explored for the synthesis of unique heterocyclic systems from appropriately functionalized derivatives. nih.gov
Synthesis of Analogs for Structure-Reactivity Relationship Studies (Purely chemical, non-biological)
To systematically study structure-reactivity relationships, a library of analogs can be synthesized where specific structural features are varied in a controlled manner. This allows for the correlation of structural changes with alterations in chemical properties, such as reaction rates or equilibrium constants.
Variation of Phenyl Ring Substituents:
A series of analogs can be prepared with different substituents at various positions on the phenyl ring. The electronic nature of these substituents (electron-donating vs. electron-withdrawing) will impact the reactivity of both the acetyl group and the amide linkage. For instance, the rate of nucleophilic attack at the acetyl carbonyl would be enhanced by electron-withdrawing groups on the ring.
Modification of the Amide Linkage:
Systematic Changes in the Acyl Chain:
The steric bulk and electronic properties of the 2-ethylbutanamide chain can be systematically modified. A series of analogs with different N-acyl groups (e.g., acetyl, propionyl, isobutyryl, pivaloyl) can be synthesized to investigate the effect of steric hindrance around the amide bond on its rotational barrier and susceptibility to hydrolysis.
The following table provides examples of analog series for structure-reactivity studies.
| Analog Series | Variable Moiety | Examples of Variations | Property to Study |
| Phenyl Ring Analogs | Substituent on phenyl ring | -H, -CH₃, -OCH₃, -Cl, -NO₂ | Reactivity of the acetyl group |
| N-Alkyl Amide Analogs | Substituent on amide nitrogen | -H, -CH₃, -C₂H₅ | Amide bond rotational barrier |
| Acyl Chain Analogs | Acyl group | Acetyl, Propionyl, 2-Ethylbutanoyl, Pivaloyl | Steric effects on amide hydrolysis rates |
These systematic modifications, coupled with detailed kinetic and spectroscopic analysis, can provide valuable insights into the chemical behavior of the this compound scaffold.
Advanced Analytical Methodologies for N 3 Acetylphenyl 2 Ethylbutanamide in Non Biological Matrices
Chromatographic Methods for Purity Assessment and Isomeric Separation
Chromatographic techniques are the cornerstone of chemical analysis for assessing the purity of compounds like N-(3-acetylphenyl)-2-ethylbutanamide and for separating its potential isomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are particularly powerful tools for this purpose, offering high resolution and sensitivity.
The purity of a synthesized batch of this compound can be compromised by the presence of unreacted starting materials, by-products, or degradation products. HPLC, with its diverse range of stationary and mobile phases, allows for the separation of these impurities from the main compound based on differences in polarity and affinity. A typical purity assessment would involve a reversed-phase HPLC method, where this compound would be eluted with a specific retention time, and any impurities would appear as separate peaks. The relative area of each peak provides a quantitative measure of purity.
Gas chromatography is also a valuable technique, particularly for volatile and thermally stable compounds. When coupled with a mass spectrometer (GC-MS), it provides not only separation but also structural information about the impurities, aiding in their identification. mdpi.com
Isomeric separation is another critical application of chromatography. The structure of this compound contains a chiral center at the 2-position of the ethylbutanamide moiety, meaning it can exist as a pair of enantiomers. Additionally, positional isomers could arise during synthesis. Chromatographic methods are essential for separating these isomers, which may have different chemical and biological properties. nih.gov Chiral HPLC columns with a chiral stationary phase (CSP) can be used to resolve enantiomers. Similarly, high-resolution capillary GC columns can effectively separate positional isomers. nih.govresearchgate.net The choice between GC and HPLC often depends on the compound's volatility and thermal stability. nih.gov
Table 1: Illustrative HPLC Method for Purity Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Table 2: Example GC-MS Parameters for Isomeric Separation
| Parameter | Condition |
|---|---|
| Column | Chiral Capillary Column (e.g., Cyclodextrin-based, 30 m x 0.25 mm x 0.25 µm) |
| Carrier Gas | Helium at 1.5 mL/min |
| Injector Temperature | 260 °C |
| Oven Program | Start at 100 °C (2 min), ramp at 20 °C/min to 260 °C |
| MS Transfer Line | 250 °C |
| Ion Source Temperature | 250 °C |
Quantitative Analysis in Chemical Synthesis and Process Control
Quantitative analysis is vital for optimizing the synthesis of this compound and for implementing robust process control in a manufacturing setting. By accurately measuring the concentration of the target compound, as well as reactants and by-products, chemists can monitor reaction progress, calculate yields, and ensure the final product meets specifications.
HPLC with UV detection is a commonly used technique for quantitative analysis in this context. A calibration curve is first constructed by analyzing a series of standard solutions of this compound of known concentrations. The peak area of the compound in a reaction sample can then be compared to this calibration curve to determine its exact concentration. This allows for real-time monitoring of the reaction, indicating when the reaction is complete or if adjustments are needed.
For process control, routine quantitative analysis of raw materials, intermediates, and the final product is essential for quality assurance. Validated analytical methods ensure that each batch of this compound is consistent in terms of potency and purity. The development and validation of such methods are guided by international standards to ensure accuracy, precision, linearity, and robustness. researchgate.net
Table 3: Hypothetical Reaction Monitoring Data for the Synthesis of this compound
| Time (hours) | Concentration of this compound (mg/mL) | Reactant A Concentration (mg/mL) |
|---|---|---|
| 0 | 0.0 | 10.0 |
| 1 | 2.5 | 7.5 |
| 2 | 4.8 | 5.2 |
| 4 | 8.1 | 1.9 |
| 6 | 9.5 | 0.5 |
| 8 | 9.6 | 0.4 |
Development and Validation of Analytical Protocols for Environmental Fate Studies
Understanding the environmental fate of a chemical is crucial for assessing its potential long-term impact. For this compound, this involves studying its persistence, mobility, and degradation pathways in environmental matrices like soil and water. nih.gov The development and validation of sensitive and specific analytical protocols are the first steps in conducting these studies.
The primary goal is to track the disappearance of the parent compound and to identify and quantify any major degradation products that may form. conicet.gov.ar These products could result from processes such as hydrolysis (cleavage of the amide bond), photolysis (degradation by sunlight), or microbial biodegradation.
Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is an exceptionally powerful technique for this purpose. It offers the high sensitivity needed to detect trace levels of the compound and its metabolites in complex environmental samples. The selectivity of MS/MS allows for the unambiguous identification and quantification of the target analytes.
The validation of these analytical protocols is a rigorous process. It involves demonstrating the method's accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and recovery from the environmental matrix being studied (e.g., river water or soil extract). This ensures that the data generated from the environmental fate studies are reliable and can be used for accurate risk assessment.
Table 4: Potential Degradation Products of this compound and Analytical Identification Methods
| Potential Degradation Product | Formation Pathway | Primary Analytical Technique |
|---|---|---|
| 3-Aminoacetophenone | Hydrolysis of amide bond | LC-MS/MS |
| 2-Ethylbutanoic acid | Hydrolysis of amide bond | GC-MS (after derivatization) or LC-MS/MS |
| Hydroxylated derivatives | Photolysis or microbial oxidation | LC-MS/MS |
Table 5: Illustrative Data from a Simulated Aqueous Photolysis Study
| Irradiation Time (hours) | This compound Conc. (µg/L) | 3-Aminoacetophenone Conc. (µg/L) |
|---|---|---|
| 0 | 100.0 | < LOD |
| 12 | 75.2 | 12.1 |
| 24 | 51.5 | 23.8 |
| 48 | 22.1 | 38.5 |
| 72 | 8.9 | 45.2 |
Broader Chemical Science Significance and Future Research Directions
N-(3-Acetylphenyl)-2-Ethylbutanamide as a Synthetic Intermediate and Building Block
The bifunctional nature of this compound, possessing both a reactive ketone and an amide linkage, makes it a versatile synthetic intermediate. The acetyl group on the phenyl ring can undergo a wide array of chemical transformations, serving as a handle for the introduction of further complexity. For instance, the ketone can be reduced to an alcohol, converted to an amine via reductive amination, or serve as a precursor for the formation of various heterocyclic rings. N-aryl amides, in general, are crucial precursors in the synthesis of a diverse range of heterocyclic compounds. mdpi.com The amide moiety, while generally stable, can also be manipulated under specific conditions, offering another point of modification.
The modular nature of its synthesis, typically involving the acylation of 3-aminoacetophenone, allows for the straightforward generation of a library of analogues with diverse acyl chains. This positions this compound and its derivatives as valuable building blocks in combinatorial chemistry and fragment-based drug discovery. The acetylphenyl portion can be considered a stable scaffold onto which various side chains can be appended to explore structure-activity relationships in the development of new bioactive molecules. The synthesis of related compounds like N-(3-acetyphenyl) acetamide (B32628) has been a subject of research to improve yields, indicating the importance of this class of compounds as intermediates. rsc.org
Contribution to Fundamental Amide Chemistry and Stereochemistry
The structure of this compound offers a platform for investigating fundamental principles of amide chemistry and stereochemistry. The presence of a chiral center at the alpha-position of the ethylbutanamide moiety introduces stereochemical considerations. The study of the synthesis and characterization of enantiomerically pure forms of this compound could provide insights into stereoselective amidation reactions and the influence of chirality on the molecule's properties and interactions.
Table 1: Potential Intramolecular Interactions in this compound
| Interacting Groups | Type of Interaction | Potential Impact |
|---|---|---|
| Amide N-H and Acetyl C=O | Intramolecular Hydrogen Bond | Restricted rotation, planarization |
| Phenyl ring and Amide C=O | π-system interactions | Conformational preference |
Potential Applications in Materials Science or Catalysis (if structurally relevant for non-biological functions)
While direct applications of this compound in materials science or catalysis have not been reported, its structural motifs suggest potential areas of exploration. Acetophenone (B1666503) derivatives have been investigated as catalysts in the photodegradation of polymers like polyethylene (B3416737) and polypropylene. scientific.net The presence of the acetyl group in this compound could potentially impart similar photocatalytic activity if incorporated into a polymer backbone or used as an additive.
Furthermore, acetophenone derivatives are valuable precursors for the synthesis of alkyl phenols and anilines through selective hydrodeoxygenation, a process for which bimetallic iron-ruthenium nanoparticles have shown high activity. rsc.orgd-nb.info This highlights the potential of the acetyl group to be transformed into other functional groups that are useful in various chemical industries. The amide functionality can also be a component of novel polymers, such as polyamides, where the properties of the resulting material can be tuned by the structure of the monomer. The synthesis of polyamides through non-isocyanate routes using aryl N-phenylcarbamates and carboxylic acids is an area of active research. researchgate.net this compound, with its reactive ketone, could be a candidate for post-polymerization modification, allowing for the introduction of new functionalities onto a polyamide chain.
Emerging Methodologies for Amide Synthesis and Reactivity Pertaining to this compound
The synthesis of amides is a cornerstone of organic chemistry, and the development of more efficient and sustainable methods is an ongoing endeavor. researchgate.net Traditional methods often rely on the use of stoichiometric activating agents, which generate significant waste. masterorganicchemistry.com Modern approaches focus on catalytic direct amidation reactions that proceed with the formation of water as the only byproduct. catalyticamidation.infoorganic-chemistry.org Boronic acid and other Lewis acid catalysts have shown promise in this area. These emerging catalytic methods could be applied to the synthesis of this compound from 3-aminoacetophenone and 2-ethylbutanoic acid, offering a greener alternative to conventional coupling reagents.
Another innovative approach is Umpolung Amide Synthesis (UmAS), which reverses the traditional reactivity of the amine and carboxylic acid components. nih.govacs.orgbohrium.com This method has been shown to be effective for the synthesis of N-aryl amides with a high degree of stereochemical control, which would be particularly relevant for the synthesis of enantiopure this compound. The development of catalytic N-acylation of anilines using deep eutectic solvents also presents a green and efficient protocol for the synthesis of N-aryl amides. nih.gov Furthermore, phase transfer catalysis has been studied for the N-acetylation of anilines, offering another convenient synthetic methodology. derpharmachemica.com The continued development of these and other novel amidation strategies will undoubtedly impact the future synthesis of this compound and its derivatives, making them more accessible for further research and potential applications.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3-aminoacetophenone |
| 2-ethylbutanoic acid |
| N-(3-acetyphenyl) acetamide |
| N-(2-acetylphenyl)acetamide |
| Polyethylene |
| Polypropylene |
| Alkyl phenols |
| Anilines |
| Polyamides |
Q & A
Q. Table 1: Synthetic Route Comparison
Advanced: How can researchers address low yields during synthesis?
Methodological Answer:
Low yields may arise from competing reactions (e.g., over-acylation) or poor solubility. Strategies include:
- Stoichiometric Optimization: Use a 1.2:1 molar ratio of acylating agent to amine to prevent excess reagent waste .
- Purification: Employ flash chromatography (SiO₂, hexane:EtOAc 1:1) to isolate the product from unreacted starting materials .
- Stereochemical Purity: For enantioselective synthesis, use chiral catalysts (e.g., manganese complexes) and validate enantiomeric excess (ee) via chiral GC (e.g., CYCLOSIL-B column) .
Data Contradiction Note:
Yields for structurally similar compounds vary significantly (8–69%) depending on substituents . For This compound, pilot-scale trials are recommended to optimize conditions.
Basic: What analytical methods confirm the structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- High-Resolution Mass Spectrometry (HRMS): Match experimental m/z to calculated [M+H]⁺ (e.g., 234.1465 for C₁₄H₁₉NO₂) .
Advanced: How can researchers resolve discrepancies in stereochemical analysis?
Methodological Answer:
Discrepancies may arise from racemization or impure starting materials. Mitigation strategies:
- Chiral Chromatography: Use CYCLOSIL-B or similar columns to separate enantiomers and quantify ee (≥90% acceptable for most studies) .
- Optical Rotation: Compare experimental [α]D values with literature (e.g., -5.17° for related compounds) .
- X-ray Crystallography: Resolve absolute configuration if crystalline derivatives are obtainable (see N-(3-Bromo-2-methylphenyl) analogs for methodology) .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles compliant with NIOSH/EN 166 standards .
- Ventilation: Use fume hoods to avoid inhalation of dust/aerosols.
- Storage: Store at -20°C in airtight containers to prevent degradation .
Advanced: How can biological activity of this compound be evaluated?
Methodological Answer:
- Antimicrobial Assays: Test against E. coli and S. aureus using broth microdilution (MIC values). Compare with structurally similar amides showing activity at 10–50 µg/mL .
- Receptor Interaction Studies:
- Molecular Docking: Screen against pain/inflammation targets (e.g., COX-2) using software like AutoDock Vina.
- In Vitro Binding: Use radiolabeled ligands in competitive assays (e.g., IC₅₀ determination) .
- Toxicity Profiling: Assess cytotoxicity in HEK-293 cells via MTT assay (IC₅₀ >100 µM suggests low toxicity).
Advanced: How do structural modifications influence physicochemical properties?
Methodological Answer:
- LogP Optimization: Replace the 2-ethylbutanoyl group with shorter chains (e.g., propionyl) to enhance water solubility.
- Bioisosteric Replacement: Substitute the acetyl group with trifluoroacetyl to improve metabolic stability .
Q. Table 2: Property Comparison of Analogous Amides
Basic: How can researchers validate synthetic reproducibility?
Methodological Answer:
- Batch-to-Batch Consistency: Compare NMR spectra and HPLC retention times across three independent syntheses.
- Collaborative Trials: Share protocols with external labs (e.g., via protocols.io ) for cross-validation .
Advanced: What computational tools predict the reactivity of this compound?
Methodological Answer:
- Density Functional Theory (DFT): Calculate reaction barriers for acylation steps using Gaussian 16.
- Molecular Dynamics (MD): Simulate interactions with biological targets (e.g., 100-ns trajectories in GROMACS) .
Basic: How should researchers handle contradictory spectral data?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
